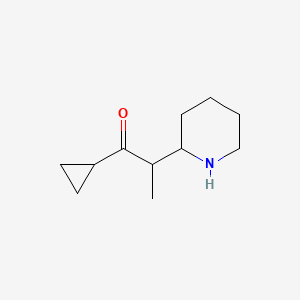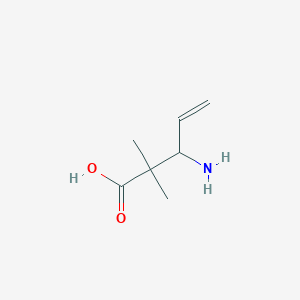
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of ethyl groups at positions 4 and 6 further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine can be achieved through various methods. One common approach involves the condensation of diamines with carbonyl compounds. For instance, the reaction of ethylamine with diethyl malonate under acidic conditions can yield the desired tetrahydropyrimidine derivative. Another method involves the selective reduction of pyrimidines, where the reduction of 4,6-diethylpyrimidine using hydrogen gas and a suitable catalyst can produce the tetrahydropyrimidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Selective reduction can yield different tetrahydropyrimidine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrimidine derivatives with various functional groups.
Reduction: Different tetrahydropyrimidine derivatives.
Substitution: Compounds with substituted ethyl groups.
Scientific Research Applications
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antihistaminic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: Lacks the ethyl groups at positions 4 and 6.
4,6-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine: Contains methyl groups instead of ethyl groups.
4,6-Diethylpyrimidine: Fully aromatic counterpart without the tetrahydro structure
Uniqueness
4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. The tetrahydropyrimidine structure also imparts distinct properties compared to its fully aromatic counterparts .
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4,6-diethyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C8H17N3/c1-3-6-5-7(4-2)11-8(9)10-6/h6-7H,3-5H2,1-2H3,(H3,9,10,11) |
InChI Key |
XLBVUGDPOPQTTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N=C(N1)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
![(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13061435.png)
![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
![1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13061468.png)


![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)


